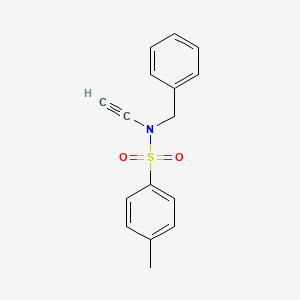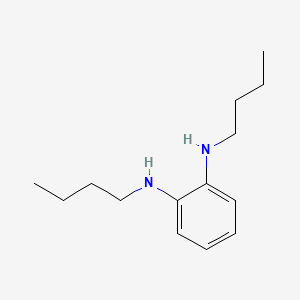![molecular formula C13H13ClO2Si B14268906 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride CAS No. 141238-53-1](/img/structure/B14268906.png)
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a trimethylsilyl-substituted prop-2-ynoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride typically involves the reaction of 3-(Trimethylsilyl)prop-2-ynoyl chloride with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The triple bond in the prop-2-ynoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, rhodium complexes for specific addition reactions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functionalized materials with specific properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride involves the reactivity of its functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The trimethylsilyl group can act as a protecting group, stabilizing the molecule and preventing unwanted side reactions . The prop-2-ynoyl moiety can participate in addition reactions, making the compound versatile in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-ynoyl chloride: Similar structure but lacks the benzoyl chloride group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the prop-2-ynoyl and benzoyl chloride groups.
Benzoyl chloride: Contains the benzoyl chloride group but lacks the trimethylsilyl and prop-2-ynoyl groups.
Uniqueness
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Propiedades
Número CAS |
141238-53-1 |
|---|---|
Fórmula molecular |
C13H13ClO2Si |
Peso molecular |
264.78 g/mol |
Nombre IUPAC |
4-(3-trimethylsilylprop-2-ynoyl)benzoyl chloride |
InChI |
InChI=1S/C13H13ClO2Si/c1-17(2,3)9-8-12(15)10-4-6-11(7-5-10)13(14)16/h4-7H,1-3H3 |
Clave InChI |
FSBTYQRCPJLHCK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
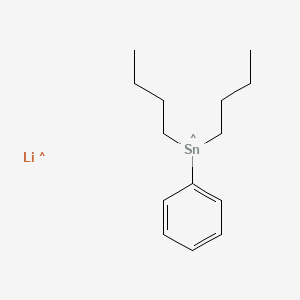
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
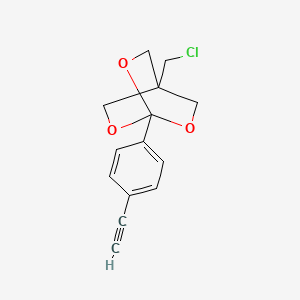
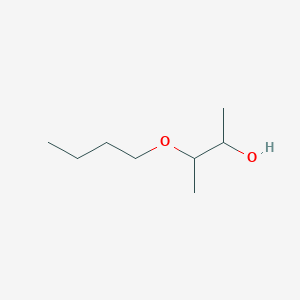
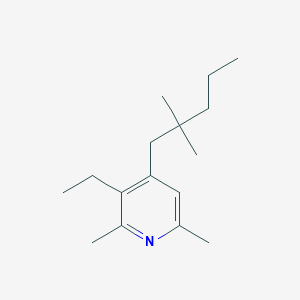
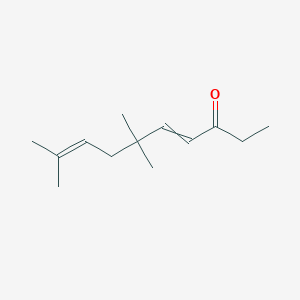
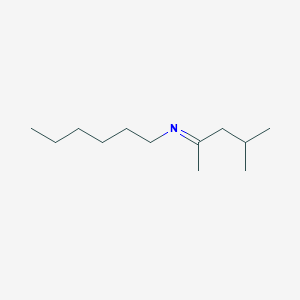
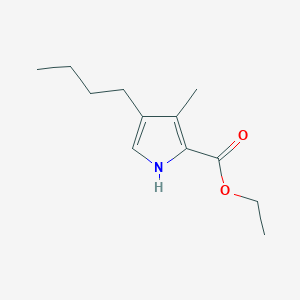
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
